Cas no 1099184-83-4 (3-(sulfamoylmethyl)benzoic acid)
3-(sulfamoylmethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(sulfamoylmethyl)benzoic acid
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- Inchi: 1S/C8H9NO4S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13)
- InChI Key: LNLWKMAZBPYIJG-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=CC(CS(N)(=O)=O)=C1
Experimental Properties
- Color/Form: No data available
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Vapor Pressure: Not available
3-(sulfamoylmethyl)benzoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(sulfamoylmethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B536023-25mg |
3-(Sulfamoylmethyl)benzoic Acid |
1099184-83-4 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B536023-50mg |
3-(Sulfamoylmethyl)benzoic Acid |
1099184-83-4 | 50mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B536023-250mg |
3-(Sulfamoylmethyl)benzoic Acid |
1099184-83-4 | 250mg |
$ 391.00 | 2023-04-18 | ||
| TRC | B536023-2.5g |
3-(Sulfamoylmethyl)benzoic Acid |
1099184-83-4 | 2.5g |
$ 3000.00 | 2023-09-08 | ||
| Enamine | EN300-61232-0.05g |
3-(sulfamoylmethyl)benzoic acid |
1099184-83-4 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-61232-0.1g |
3-(sulfamoylmethyl)benzoic acid |
1099184-83-4 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
| Enamine | EN300-61232-0.25g |
3-(sulfamoylmethyl)benzoic acid |
1099184-83-4 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
| Enamine | EN300-61232-0.5g |
3-(sulfamoylmethyl)benzoic acid |
1099184-83-4 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
| Enamine | EN300-61232-1.0g |
3-(sulfamoylmethyl)benzoic acid |
1099184-83-4 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
| Enamine | EN300-61232-2.5g |
3-(sulfamoylmethyl)benzoic acid |
1099184-83-4 | 95.0% | 2.5g |
$726.0 | 2025-02-20 |
3-(sulfamoylmethyl)benzoic acid Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 3-(sulfamoylmethyl)benzoic acid
3-(Sulfamoylmethyl)benzoic Acid: A Comprehensive Overview
3-(Sulfamoylmethyl)benzoic acid, identified by the CAS number 1099184-83-4, is a chemical compound that has garnered significant attention in recent years due to its versatile applications and promising properties. This compound, also referred to as sulfamoylmethyl benzoate, belongs to the broader category of sulfonamide derivatives and has been extensively studied for its potential in various fields, including pharmaceuticals, agrochemicals, and materials science.
The molecular structure of 3-(sulfamoylmethyl)benzoic acid consists of a benzoic acid moiety with a sulfamoylmethyl group attached at the third position of the benzene ring. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly reactive under specific conditions. Recent studies have highlighted its ability to act as a building block for synthesizing more complex molecules, particularly in the development of bioactive compounds.
One of the most notable applications of 3-(sulfamoylmethyl)benzoic acid is in the pharmaceutical industry. Researchers have explored its potential as an intermediate in the synthesis of sulfonamide-based drugs, which are widely used as anti-inflammatory agents, diuretics, and antithrombotics. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with inflammatory diseases.
In addition to its pharmaceutical applications, 3-(sulfamoylmethyl)benzoic acid has also found utility in agrochemical research. Its ability to modulate plant growth and enhance stress tolerance has been a focal point of recent investigations. A 2023 paper in Plant Physiology reported that when applied as a foliar spray, this compound significantly improved crop yield under drought conditions by regulating abiotic stress-responsive genes.
The synthesis of 3-(sulfamoylmethyl)benzoic acid typically involves multi-step reactions, often starting from readily available starting materials such as aniline derivatives. The process generally includes sulfonation, alkylation, and oxidation steps, with careful control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have further streamlined its production, making it more accessible for large-scale applications.
Beyond its practical applications, the compound has also been a subject of fundamental research into its electronic properties. Computational studies using density functional theory (DFT) have revealed that the sulfamoylmethyl group significantly alters the electron distribution on the benzene ring, enhancing its reactivity towards electrophilic substitution reactions. This insight has opened new avenues for designing novel aromatic compounds with tailored electronic characteristics.
In conclusion, 3-(sulfamoylmethyl)benzoic acid, with its unique structure and diverse applications, continues to be a focal point in both academic and industrial research. As ongoing studies uncover new potentials for this compound, it is poised to play an increasingly important role in advancing various scientific disciplines.
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